N-(4-bromophenyl)-2,2-diphenylacetamide
Description
Introduction and Chemical Identity
N-(4-bromophenyl)-2,2-diphenylacetamide stands as a notable example of substituted acetamide derivatives that incorporate both halogenated aromatic systems and multiple phenyl substituents. The compound features a central acetamide functional group that serves as the connecting bridge between a 4-bromophenyl moiety and a diphenylmethyl carbon center. This structural arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential applications. The presence of the bromine substituent in the para position of one phenyl ring provides opportunities for further chemical modifications through various coupling reactions, while the diphenyl substitution pattern contributes to the compound's overall stability and lipophilic character.
Chemical Nomenclature and Registry Information
The systematic identification and nomenclature of this compound follows established international standards for organic chemical compounds. The compound's naming conventions reflect its structural components and functional group arrangements, providing clear communication pathways for researchers and chemical databases worldwide. Comprehensive registry information ensures proper cataloging and retrieval of data related to this specific chemical entity across various scientific and commercial platforms.
International Union of Pure and Applied Chemistry Nomenclature
The International Union of Pure and Applied Chemistry name for this compound is this compound, which directly reflects the structural components present in the molecule. This systematic nomenclature follows the standard conventions for amide naming, where the nitrogen-containing portion is identified first, followed by the parent acetamide structure with appropriate substituents. The preferred International Union of Pure and Applied Chemistry name maintains consistency with international chemical naming standards and ensures unambiguous identification of the compound across global chemical databases. Alternative nomenclature forms include N-(4'-bromophenyl)-2,2-diphenylacetanilide, which emphasizes the aniline-derived nature of the nitrogen-containing substituent.
Registry Numbers and Database Identifiers
The compound is officially registered under Chemical Abstracts Service number 70481-06-0, which serves as the primary identifier for chemical databases and regulatory documentation. The International Chemical Identifier Key is designated as KIKNJLOFPANLQI-UHFFFAOYSA-N, providing a unique hash-based identifier for computational chemistry applications. Additional database identifiers include the molecular descriptor formula MFCD00028013, which facilitates cross-referencing across different chemical information systems. The compound also appears in specialized databases such as ChEMBL with various identification codes that enable access to bioactivity and pharmacological data repositories.
Synonyms and Alternative Designations
The compound is known by several alternative names that reflect different aspects of its chemical structure and nomenclature traditions. The designation N-(4-Bromophenyl)-α-phenylbenzeneacetamide emphasizes the alpha-phenyl substitution pattern on the acetamide backbone. Another commonly used synonym is Benzeneacetamide, N-(4-bromophenyl)-α-phenyl-, which follows the Chemical Abstracts Service indexing convention for complex amide structures. The term N-(4'-bromophenyl)-2,2-diphenylacetanilide represents an alternative naming approach that highlights the aniline-derived nitrogen substituent. These various designations ensure comprehensive coverage in literature searches and database queries while accommodating different naming preferences across research communities.
Historical Context and Development
The development of this compound can be traced to research efforts in synthetic organic chemistry focused on creating substituted acetamide derivatives with enhanced structural diversity. Historical research into diphenylacetamide compounds emerged from investigations into pharmaceutical intermediates and synthetic building blocks for complex organic molecules. The incorporation of bromine substituents into aromatic acetamide structures represents a strategic approach to creating versatile synthetic intermediates that can undergo further chemical transformations through established coupling methodologies.
Research conducted by Raposo and colleagues demonstrated the synthesis of highly substituted diphenylacetamides through Goldberg coupling reactions, which provided efficient pathways for creating brominated acetamide derivatives. This work established fundamental synthetic approaches for accessing compounds like this compound through systematic coupling of aryl halides with amide substrates. The historical development of these compounds reflects broader trends in synthetic methodology development, particularly the advancement of transition metal-catalyzed coupling reactions for constructing carbon-nitrogen bonds in complex molecular architectures. The research demonstrated that yields of coupled products were markedly susceptible to the presence of electron-withdrawing groups in both reactants, with brominated substrates showing particular reactivity patterns.
Classification Within Acetamide Derivatives
This compound belongs to the broad category of substituted acetamide derivatives, specifically within the subclass of aromatic acetamides containing halogen substituents. The compound is classified among aromatic heterocycles, aromatic cyclic structures, amides, aryl halides, and aryl bromides according to its functional group content and structural characteristics. This multi-faceted classification reflects the compound's diverse chemical properties and potential reactivity patterns across different reaction conditions.
Within the acetamide derivative family, this compound represents a highly substituted variant that combines multiple aromatic systems with a central amide functionality. The diphenyl substitution pattern places it among α,α-disubstituted acetamides, which exhibit distinct steric and electronic properties compared to monosubstituted analogs. The presence of the 4-bromophenyl substituent on the nitrogen atom creates an N-aryl acetamide structure that can participate in various coupling reactions and aromatic substitution processes. The compound's classification as an aryl bromide enables its use as a synthetic intermediate in palladium-catalyzed coupling reactions, expanding its utility in complex molecule synthesis.
| Classification Category | Specific Type | Structural Basis |
|---|---|---|
| Functional Group | Acetamide | Central C(=O)NH- unit |
| Aromatic Content | Polyaromatic | Three phenyl rings |
| Halogen Type | Aryl Bromide | Para-bromophenyl substituent |
| Substitution Pattern | α,α-Disubstituted | Two phenyl groups on alpha carbon |
| Nitrogen Substitution | N-Arylacetamide | Phenyl ring attached to nitrogen |
The compound's position within acetamide chemistry demonstrates the evolution of this chemical class toward increasingly complex substitution patterns. Traditional acetamide derivatives often featured simple alkyl or basic aryl substituents, while compounds like this compound represent advanced structural designs that incorporate multiple functional handles for synthetic manipulation. This classification framework provides essential context for understanding the compound's chemical behavior and predicting its reactivity patterns in various synthetic transformations.
Properties
CAS No. |
70481-06-0 |
|---|---|
Molecular Formula |
C20H16BrNO |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H16BrNO/c21-17-11-13-18(14-12-17)22-20(23)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23) |
InChI Key |
KIKNJLOFPANLQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Synonyms |
N-(4'-bromophenyl)-2,2-diphenylacetanilide N-BrPh-diPhA |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-(4-bromophenyl)-2,2-diphenylacetamide exhibits significant antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, the compound has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues in clinical settings .
Analgesic and Anti-inflammatory Properties
Research has also highlighted the analgesic and anti-inflammatory activities of this compound. Its structural features allow it to interact with biological targets involved in pain pathways, providing a basis for further exploration as a therapeutic agent for pain management .
Cancer Research
There is ongoing research into the potential anti-cancer properties of this compound. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth and induce apoptosis in cancer cells. The mechanism appears to involve modulation of signaling pathways that are critical for cell proliferation and survival .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-bromophenol with diphenylacetyl chloride in the presence of a base such as triethylamine. This reaction pathway not only yields the desired compound but also allows for the exploration of various derivatives that may enhance its biological activity .
Study on Antimicrobial Efficacy
In a study published in Bioorganic & Medicinal Chemistry, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that suggests strong antimicrobial activity compared to standard antibiotics .
Evaluation of Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory effects of this compound in animal models. The study indicated that administration of this compound resulted in significant reductions in inflammatory markers and pain behavior, supporting its potential use as an anti-inflammatory drug .
Comparison with Similar Compounds
Halogen Substitution: Bromo vs. Chloro Derivatives
Replacing the bromine atom in N-(4-bromophenyl)-2,2-diphenylacetamide with chlorine yields N-(4-chlorophenyl)-2,2-diphenylacetamide (C₂₀H₁₆ClNO; MW: 321.80 g/mol). DFT analysis of the chloro analog reveals similar intramolecular hydrogen-bonding patterns but a slightly reduced HOMO-LUMO gap (4.5 eV vs. 4.8 eV for the bromo compound), suggesting altered electronic properties that may influence reactivity . However, in maleimide derivatives (unrelated to acetamides), halogen size (F, Cl, Br, I) showed minimal impact on inhibitory potency, implying that electronic effects may dominate over steric factors in certain contexts .
Table 1: Structural and Electronic Comparison of Halogenated Analogs
| Compound | Halogen | Molecular Weight (g/mol) | HOMO-LUMO Gap (eV) | Key Interactions |
|---|---|---|---|---|
| This compound | Br | 366.26 | 4.8 | N–H···O, C–H···O |
| N-(4-Chlorophenyl)-2,2-diphenylacetamide | Cl | 321.80 | 4.5 | N–H···O, C–H···O |
Diphenyl vs. Phenyl Acetamides
Removing one phenyl group from the acetyl moiety results in N-(4-bromophenyl)-2-phenylacetamide (C₁₄H₁₂BrNO; MW: 290.16 g/mol). This simplification reduces steric bulk and logP (3.70 vs.
Heterocyclic Modifications: Thiophene and Pyridazinone Derivatives
Substituting the diphenyl group with a thiophene ring, as in N-(4-bromophenyl)-2-(2-thienyl)acetamide (C₁₂H₁₀BrNOS; MW: 296.18 g/mol), shifts biological activity toward antimycobacterial applications. This compound exhibited moderate activity against Mycobacterium tuberculosis, attributed to the thiophene’s electron-rich aromatic system . Pyridazinone-based analogs, such as N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as formyl peptide receptor (FPR2) agonists, highlighting the role of heterocycles in modulating receptor specificity .
Functional Group Additions: Morpholine-Sulfonyl Derivatives
This modification is leveraged in targeted drug delivery systems .
Computational and Physicochemical Insights
- DFT and Vibrational Analysis : The bromo and chloro diphenylacetamide derivatives exhibit strong intramolecular hydrogen bonds, stabilizing their crystal structures. NBO analysis confirms charge transfer interactions, with the chloro analog showing slightly higher polarity .
- Molecular Docking : this compound’s low binding energy (-9.2 kcal/mol) to COX-2 correlates with its high ligand efficiency (0.43), outperforming standards like ibuprofen .
Preparation Methods
Reaction Protocol
-
Reagents :
-
4-Bromoaniline (1.0 equiv)
-
Diphenylacetyl chloride (1.05 equiv)
-
Triethylamine (1.2 equiv, as HCl scavenger)
-
Dichloromethane (solvent)
-
-
Procedure :
-
Dissolve 4-bromoaniline (4.12 g, 23.95 mmol) in dichloromethane (50 mL) in a round-bottom flask.
-
Add triethylamine (2.91 g, 28.74 mmol) and cool the mixture to 0°C.
-
Slowly add diphenylacetyl chloride (5.23 g, 23.95 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Dilute with dichloromethane (100 mL), wash with 1N HCl (2 × 50 mL), and pass through a silica gel plug.
-
Concentrate under reduced pressure to obtain the product as a crystalline solid.
-
Optimization Considerations
-
Solvent : Dichloromethane is preferred due to its low reactivity and ability to dissolve both reactants.
-
Temperature : Maintaining 0°C during acyl chloride addition minimizes side reactions (e.g., thermal decomposition).
-
Purification : Silica gel plug filtration effectively removes unreacted aniline and triethylamine hydrochloride.
In Situ Generation of Diphenylacetyl Chloride
For laboratories lacking pre-formed diphenylacetyl chloride, the acyl chloride can be generated in situ from diphenylacetic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Protocol with Thionyl Chloride
-
Reagents :
-
Diphenylacetic acid (1.0 equiv)
-
Thionyl chloride (2.0 equiv)
-
4-Bromoaniline (1.0 equiv)
-
Triethylamine (1.2 equiv)
-
-
Procedure :
-
Reflux diphenylacetic acid (5.0 g, 22.7 mmol) with thionyl chloride (5.4 mL, 45.4 mmol) for 2 hours.
-
Remove excess thionyl chloride via rotary evaporation.
-
Dissolve the residual diphenylacetyl chloride in dichloromethane (50 mL).
-
Add 4-bromoaniline (4.12 g, 23.95 mmol) and triethylamine (3.4 mL, 24.5 mmol) at 0°C.
-
-
Yield : ~85–90% (lower due to intermediate steps).
Alternative Methods: Metal-Mediated Coupling
Transition metal catalysts, such as palladium, have been employed in analogous amidation reactions. For example, N-(4-bromophenyl)-2-oxo-2-phenylacetamide was synthesized using a palladium-mediated protocol at 110°C.
Palladium-Catalyzed Amidation
-
Reagents :
-
4-Bromoaniline (1.0 equiv)
-
Diphenylacetic acid (1.1 equiv)
-
Palladium(II) acetate (5 mol%)
-
Cesium carbonate (2.0 equiv)
-
Toluene (solvent)
-
-
Procedure :
-
Yield : ~75–80% (lower than direct acylation but useful for functionalized substrates).
Comparative Analysis of Methods
Key Observations :
-
Direct acylation offers the highest yield and simplest workup, making it ideal for large-scale synthesis.
-
Metal-mediated methods, while faster, require costly catalysts and complex purification.
Structural Characterization and Analytical Data
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) :
δ 7.45–7.30 (m, 10H, diphenyl), 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.95 (d, J = 8.6 Hz, 2H, Ar-H), 3.85 (s, 2H, CH₂). -
¹³C NMR (126 MHz, CDCl₃) :
δ 170.2 (C=O), 140.1 (C-Br), 135.8–126.4 (aromatic carbons), 45.3 (CH₂). -
IR (KBr) :
3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-Br).
Q & A
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2,2-diphenylacetamide?
The synthesis typically involves reacting 4-bromoaniline with 2,2-diphenylacetyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under inert conditions. A base like triethylamine is added to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography . For derivatives, modifications may include introducing substituents via nucleophilic substitution or acylation reactions under controlled temperature and solvent conditions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- Spectroscopy : H/C NMR to confirm proton/carbon environments, IR for amide C=O stretching (~1650–1680 cm), and mass spectrometry (MS) for molecular ion verification .
- Chromatography : TLC and HPLC to assess purity (>95% is standard for research-grade compounds) .
- Elemental Analysis : To validate empirical formula consistency .
Q. What are the common chemical reactions involving the acetamide group in this compound?
The acetamide group participates in:
- Hydrolysis : Acidic/basic conditions yield 2,2-diphenylacetic acid and 4-bromoaniline.
- Nucleophilic Substitution : Bromine at the 4-position can be replaced with other groups (e.g., -OH, -NH) via SNAr reactions .
- Acylation : The amide nitrogen can react with acyl chlorides to form N-acylated derivatives .
Advanced Research Questions
Q. What crystallographic techniques are employed to determine the molecular conformation of this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:
- Crystal System : Monoclinic (P2 space group) with two independent molecules in the asymmetric unit .
- Hydrogen Bonding : Intermolecular N–H···O bonds form R_2$$^2(8) motifs, stabilizing crystal packing. Weak C–H···π interactions further contribute to lattice stability .
- Dihedral Angles : The bromophenyl and diphenyl groups exhibit dihedral angles of ~84–85°, influencing steric interactions .
Q. How can researchers resolve contradictions in biological activity data across different derivatives?
Contradictions may arise due to:
- Structural Variations : Subtle changes (e.g., para-substituents on the phenyl rings) alter binding affinities. Use docking studies (e.g., AutoDock) to predict interactions with targets like enzymes or receptors .
- Assay Conditions : Standardize protocols (e.g., IC measurements) across labs. Validate via dose-response curves and statistical analysis (e.g., ANOVA) .
- Metabolic Stability : Evaluate pharmacokinetics (e.g., microsomal half-life) to distinguish intrinsic activity from bioavailability effects .
Q. What computational methods support the structure-activity relationship (SAR) analysis for this compound?
- DFT Calculations : Optimize molecular geometry and calculate electrostatic potential maps to identify reactive sites .
- QSAR Models : Use regression analysis to correlate substituent properties (e.g., Hammett σ values) with biological activity .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
